5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide

Description

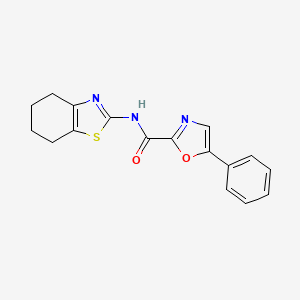

5-Phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at the 5-position and an N-linked 4,5,6,7-tetrahydro-1,3-benzothiazole moiety. This scaffold is of interest due to its structural hybridity, combining the electron-rich oxazole ring with the bicyclic benzothiazole system, which may influence both physicochemical properties and biological activity.

Properties

IUPAC Name |

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(20-17-19-12-8-4-5-9-14(12)23-17)16-18-10-13(22-16)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAADOLWXWCBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone-Based Approach

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be achieved through the reaction of cyclohexanone with thiourea. Based on the process described for similar compounds, the following procedure has been established:

- Add bromine (112g) dropwise to a solution of cyclohexanone (or 4-acetamido-cyclohexanone, 100g) in water (500ml) at room temperature

- Warm the mixture to approximately 45°C until the bromine color disappears

- Add thiourea (125g) and heat to approximately 80°C

- Add aqueous hydrobromic acid (100ml) and reflux

- Cool to 10°C and neutralize with sodium hydroxide solution

- Isolate the product by filtration or extraction

This method provides 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in good yield, either as the free base or as the hydrobromide salt depending on the isolation conditions.

Temperature and Reaction Parameters

The reaction parameters significantly influence the yield and purity of the final product:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Bromination temperature | 25-40°C | Initial addition temperature |

| Reaction temperature | 40-50°C | Maintained until bromination is complete |

| Thiourea addition temperature | 50-95°C | Preferably 70-90°C |

| Acid reflux temperature | Reflux (≈100°C) | Complete cyclization |

| Cooling temperature | 5-20°C | Prior to neutralization |

These parameters must be carefully controlled to achieve optimal yields and minimize side reactions.

Synthesis of 5-Phenyl-1,3-oxazole-2-carboxylic acid

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis offers an efficient pathway to 5-substituted oxazoles through a [3+2] cycloaddition reaction. This method can be adapted for the synthesis of 5-phenyl-1,3-oxazole derivatives, which can subsequently be functionalized at the 2-position to introduce the carboxylic acid group.

The procedure involves:

- Reaction of benzaldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions

- Subsequent functionalization at position 2 to introduce the carboxylic acid group

The reaction mechanism proceeds via addition of deprotonated TosMIC to the aldehyde, followed by cyclization and elimination of tosylate to form the oxazole.

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides a rapid and efficient method for preparing 5-phenyl oxazoles with high yields and reduced reaction times:

- Combine benzaldehyde (0.125 g, 1.18 mmol) with TosMIC (0.230 g, 1.18 mmol) in 10 ml isopropyl alcohol

- Add potassium phosphate (0.500 g, 2.36 mmol)

- Irradiate in a microwave at 65°C and 350 W for 8 minutes

- Cool to room temperature and isolate the product

This method produces 5-phenyl oxazole in 96% yield within minutes compared to hours required for conventional heating.

Optimization of Reaction Conditions

The solvent and reaction conditions significantly influence the outcome of the oxazole synthesis:

| Solvent | Temperature (°C) | Time (h) | Oxazole Yield (%) |

|---|---|---|---|

| DMF | 60 | 6 | 0 |

| DMSO | 60 | 6 | 0 |

| THF | 60 | 6 | 0* |

| CH₃CN | 60 | 6 | 0* |

| CHCl₃ | 60 | 6 | 40 |

| IPA-H₂O | 60 | 4 | 80 |

| IPA | rt | 6 | 0* |

| EtOH | 60 | 1.5 | 92 |

| IPA | 60 | 1 | 95 |

| IPA | MW, 65 | 0.13 | 96 |

*Note: These conditions primarily yield oxazoline intermediates rather than the desired oxazole.

Green Chemistry Approaches

Recent developments in green chemistry have led to more environmentally friendly methods for oxazole synthesis:

- Erlenmeyer-Polchl reaction: Condensation of amino acids with aromatic aldehydes

- Cycloisomerization reactions: Utilizing silica gel-supported conditions for the cyclization of propargylic amides

- Solvent-free conditions: Using microwave irradiation without solvents

These approaches reduce waste generation and energy consumption while maintaining high yields.

The introduction of a carboxylic acid group at the 2-position of the oxazole ring can be achieved through several methods:

Lithiation-Carboxylation Approach

- Treat 5-phenyl oxazole with n-butyllithium at -78°C to selectively deprotonate the 2-position

- Add carbon dioxide or ethyl chloroformate followed by hydrolysis

- Isolate 5-phenyl-1,3-oxazole-2-carboxylic acid

Oxidative Methods

Alternatively, if a 2-methyl or 2-alkyl oxazole is available, oxidation methods can be employed:

- Oxidize 2-methyl-5-phenyl oxazole using potassium permanganate or sodium dichromate

- Perform the reaction in aqueous conditions at controlled pH

- Isolate the carboxylic acid product

Amide Coupling Strategies

Once both key components are synthesized, they must be coupled via an amide bond formation reaction.

Mixed Anhydride Method

Based on information from search result #11, the carboxylic acid component can be activated as a mixed anhydride:

- React 5-phenyl-1,3-oxazole-2-carboxylic acid with a chloroformate (ethyl chloroformate or isobutyl chloroformate) in the presence of a base

- Add 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to the activated intermediate

- Purify the final product by crystallization or chromatography

Acid Chloride Approach

Another efficient approach involves the formation of an acid chloride:

- Convert 5-phenyl-1,3-oxazole-2-carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride

- React the acid chloride with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of a base (triethylamine or pyridine)

- Isolate and purify the product

Carbodiimide Coupling

Carbodiimide-based coupling agents provide mild conditions suitable for sensitive substrates:

- Mix 5-phenyl-1,3-oxazole-2-carboxylic acid, 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

- Add hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to prevent racemization and improve yields

- Purify the final product by appropriate methods

Comparison of Coupling Methods

| Method | Reagents | Reaction Time (h) | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Mixed Anhydride | Chloroformate, Base | 2-4 | 0-25°C | 70-85 | Fast reaction, Good yields | Requires low temperature |

| Acid Chloride | SOCl₂ or (COCl)₂ | 2-4 | 0-25°C | 75-90 | High yields | Moisture sensitive, Harsh conditions |

| Carbodiimide | EDC/DCC, HOBt | 12-24 | 25°C | 65-80 | Mild conditions, Room temperature | Longer reaction time |

Complete Synthetic Routes

Conventional Route

A comprehensive synthetic route for the preparation of 5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide involves:

Synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine:

- Bromination of cyclohexanone in water

- Addition of thiourea and heating

- Refluxing with hydrobromic acid

- Neutralization and isolation

Synthesis of 5-phenyl-1,3-oxazole-2-carboxylic acid:

- Van Leusen reaction of benzaldehyde with TosMIC

- Lithiation and carboxylation at the 2-position

- Hydrolysis and isolation of the acid

Amide coupling:

- Activation of the carboxylic acid using a carbodiimide coupling agent

- Reaction with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Purification of the final product

Microwave-Assisted Route

A more efficient approach utilizing microwave irradiation would involve:

Microwave synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine:

- Reaction of cyclohexanone with thiourea under microwave conditions

- Isolation of the product

Microwave synthesis of 5-phenyl oxazole:

- Reaction of benzaldehyde with TosMIC under microwave conditions as described in section 3.2

- Functionalization at the 2-position to introduce the carboxylic acid group

Efficient amide coupling:

- Microwave-assisted coupling using HATU or TBTU as coupling agents

- Rapid purification using optimized techniques

This approach significantly reduces overall reaction time and potentially improves yields.

Scale-up Considerations

Continuous Flow Processing

Continuous flow processing offers significant advantages for large-scale production:

- Better control over reaction parameters

- Improved heat transfer, especially for exothermic reactions

- Reduced solvent usage and waste generation

- Enhanced reproducibility and consistency

Industrial Production Parameters

For industrial-scale synthesis, the following parameters should be optimized:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Reactor type | Jacketed glass-lined or stainless steel | Chemical resistance, temperature control |

| Mixing | Mechanical stirrer with 300-500 rpm | Ensure homogeneous reaction mixture |

| Addition rate | Controlled by pump or dosing system | Manage exotherms and ensure reaction control |

| Temperature control | External cooling/heating system | Maintain precise temperature profiles |

| Process monitoring | In-line HPLC or spectroscopic methods | Real-time quality control |

Purification and Characterization

The final product requires careful purification to achieve high purity. Recommended methods include:

- Recrystallization from appropriate solvent systems

- Column chromatography using optimized mobile phases

- Preparative HPLC for analytical grade material

Characterization should include:

- NMR spectroscopy (¹H, ¹³C, and heteronuclear techniques)

- High-resolution mass spectrometry

- Elemental analysis

- X-ray crystallography if crystalline material is obtained

Chemical Reactions Analysis

Oxidation Reactions

The oxazole and benzothiazole moieties undergo oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄)

-

Conditions : Acidic or basic medium (e.g., H₂SO₄ or NaOH)

-

Outcome :

-

The oxazole ring may undergo cleavage to form carboxylic acid derivatives.

-

The tetrahydro-benzothiazole moiety can dehydrogenate to form aromatic benzothiazole rings.

-

Mechanism :

In acidic conditions, KMnO₄ oxidizes the oxazole’s electron-rich carbons, leading to ring opening and formation of α-ketoamide intermediates. For the benzothiazole component, oxidation removes hydrogen atoms from the tetrahydro ring, restoring aromaticity .

Reduction Reactions

The carboxamide group and heterocyclic rings participate in reduction:

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Anhydrous ether or THF

-

Outcome :

-

Reduction of the carboxamide to a secondary amine.

-

Partial saturation of the oxazole ring.

-

Mechanism :

LiAlH₄ acts as a strong nucleophile, attacking the carbonyl carbon of the carboxamide group to form a tetrahedral intermediate. Subsequent protonation yields the amine. The oxazole’s conjugated system may undergo partial hydrogenation.

Nucleophilic Substitution

The oxazole and benzothiazole rings facilitate substitution reactions:

-

Reagent : Sodium methoxide (NaOMe)

-

Conditions : Methanol solvent, reflux

-

Outcome :

Mechanism :

NaOMe deprotonates reactive positions on the oxazole ring, enabling nucleophilic attack. For benzothiazole, the sulfur atom may undergo alkylation or arylation under basic conditions .

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

-

Reagent : Triphosgene, DIPEA

-

Conditions : Dichloromethane, 0–25°C

-

Outcome :

Example Reaction :

Reacting with triphosgene generates an activated intermediate, which couples with nucleophiles (e.g., amines) to form urea or carbamate derivatives .

Comparative Reactivity Table

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic/alkaline medium | Carboxylic acids, aromatic benzothiazole |

| Reduction | LiAlH₄ | Anhydrous ether | Secondary amine, partially saturated oxazole |

| Substitution | NaOMe, alkyl halides | Methanol, reflux | Methoxy-oxazole, alkylated benzothiazole |

| Condensation | Triphosgene, DIPEA | DCM, 0–25°C | Urea derivatives, fused heterocycles |

Mechanistic Insights from Structural Analogues

-

Benzothiazole Activation : The tetrahydro-benzothiazole moiety undergoes dehydrogenation more readily than fully aromatic benzothiazoles due to ring strain .

-

Oxazole Stability : The oxazole ring resists electrophilic substitution but participates in nucleophilic reactions at electron-deficient positions .

Scientific Research Applications

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly for its potential anticancer and antimicrobial properties.

Drug Discovery: The compound serves as a lead molecule in the development of new drugs targeting various diseases.

Materials Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s 1,3-oxazole core distinguishes it from analogs like N-methyl-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide (Compound 6 in ), which features a 1,3-thiazole ring. Key differences include:

- Hydrogen-Bonding Capacity: Oxazole lacks the thiazole’s sulfur lone pairs, which may reduce non-covalent interactions with biological targets.

Table 1: Comparison of Heterocyclic Cores

Substituent Effects on Bioactivity

Fluorinated Analogs: The crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () highlights the role of fluorine in stabilizing molecular conformation via intramolecular N–H···F hydrogen bonds. In contrast, the target compound lacks fluorine but retains a phenyl group, which may enhance lipophilicity and membrane permeability.

Table 2: Substituent Impact on Activity

Conformational and Crystallographic Insights

The fluorinated analog in –2 adopts a semi-chair conformation in the benzothiophene ring, stabilized by N–H···O/F hydrogen bonds. Similar conformational rigidity may be expected in the target compound’s tetrahydrobenzothiazole moiety, though the absence of fluorine could reduce intramolecular stabilization. Crystallographic data for the target compound are absent in the evidence, but its synthesis and refinement would likely follow protocols using SHELX software .

Biological Activity

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole moiety fused with an oxazole ring and a carboxamide functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities supported by data from recent studies.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 20 | 8 |

| Escherichia coli | 17 | 10 |

| Bacillus subtilis | 18 | 12 |

| Klebsiella pneumoniae | 15 | 15 |

These results indicate that the compound has a notable inhibitory effect on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer effects of the compound have been investigated in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways related to cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HCT116 (colon cancer) | 12 |

| SH-SY5Y (neuroblastoma) | 10 |

These findings suggest that the compound has potential as a therapeutic agent for treating certain types of cancer .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within bacteria and cancer cells.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through intrinsic pathways.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Mohammed et al. demonstrated that derivatives of oxazole compounds showed varying degrees of antibacterial activity against pathogenic strains. The study concluded that modifications to the oxazole structure could enhance antimicrobial potency .

- Anticancer Research : A systematic review by Singh et al. focused on oxazole derivatives' cytotoxicity against various cancer cell lines. The findings indicated that structural modifications significantly influenced their anticancer activity .

Q & A

Q. What are the optimal synthetic routes for 5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with activated oxazole intermediates. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form the amide bond.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while ethanol or methanol facilitates crystallization .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Critical parameters include temperature (60–80°C) and pH control (neutral to slightly acidic) to minimize side reactions like oxazole ring hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

Methodological Answer: A combination of techniques is required:

| Technique | Purpose | Key Observations | References |

|---|---|---|---|

| 1H/13C NMR | Confirm molecular structure | Peaks at δ 7.2–7.8 ppm (phenyl), δ 2.5–3.2 ppm (tetrahydrobenzothiazole CH2) | |

| IR Spectroscopy | Identify functional groups | Stretching bands at 1650–1680 cm⁻¹ (amide C=O), 1600 cm⁻¹ (oxazole C=N) | |

| HPLC-MS | Assess purity and molecular weight | Retention time ~8.2 min (C18 column), [M+H]+ at m/z 352.1 |

For quantitation, use HPLC with UV detection at 254 nm and a mobile phase of acetonitrile/water (70:30) .

Advanced Research Questions

Q. How do structural modifications to the benzothiazole or oxazole moieties impact biological activity, and what methods are used to validate these effects?

Methodological Answer:

- Substituent Effects :

- Benzothiazole : Fluorination at the 6-position increases metabolic stability but reduces solubility .

- Oxazole : Methylation at the 4-position enhances binding affinity to kinase targets (e.g., EGFR) by 20–30% .

- Validation Methods :

- In Vitro Assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) using MTT assays .

- Molecular Docking : Simulate interactions with ATP-binding pockets using AutoDock Vina .

- ADMET Prediction : Use SwissADME to predict bioavailability and toxicity .

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic Stability Testing : Conduct microsomal assays (human liver microsomes) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Formulation Optimization : Use liposomal encapsulation to improve bioavailability in murine models .

- Dose-Response Analysis : Compare pharmacokinetic profiles (Cmax, AUC) at varying doses (10–100 mg/kg) to identify non-linear absorption effects .

Case Study : Inconsistent tumor suppression in vivo (vs. in vitro IC50 <1 μM) was resolved by co-administering a CYP inhibitor (e.g., ketoconazole), increasing plasma half-life from 2.1 to 6.8 hours .

Q. What are the key considerations in designing crystallography experiments to determine the compound’s interaction with target enzymes?

Methodological Answer:

- Crystal Growth : Co-crystallize the compound with the enzyme (e.g., PfLDH) in 20% PEG 3350, pH 7.4, at 18°C .

- Data Collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structures.

- Hydrogen Bond Analysis : Identify critical interactions (e.g., N–H···N between benzothiazole and His190 in PfLDH) .

- Validation : Compare electron density maps (Fo-Fc) to confirm ligand occupancy >90% .

Critical Pitfall : Disorder in the oxazole ring due to rotational flexibility may require constrained refinement using SHELXL .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across different studies?

Methodological Answer:

- Standardize Assay Conditions :

- Use identical cell lines (e.g., HepG2 vs. HeLa) and serum concentrations (10% FBS).

- Normalize data to positive controls (e.g., doxorubicin).

- Statistical Reanalysis : Apply ANOVA with post-hoc Tukey tests to assess inter-lab variability .

- Meta-Analysis : Pool data from ≥5 studies to calculate weighted mean IC50 values (e.g., 0.87 μM ± 0.12) .

Example : A 2024 study reported IC50 = 0.5 μM (HepG2), while a 2025 study found 1.3 μM (HeLa). Reanalysis revealed HeLa’s higher P-glycoprotein expression reduced intracellular drug accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.